4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group, a methyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride under specific conditions . Another approach includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ microwave irradiation or catalytic processes to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or pyrrole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the pyrrole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: A compound with a similar pyrrole moiety but different functional groups.
2-ethyl-4-methyl-1H-pyrrole: Another pyrrole derivative with different substituents.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: A structurally related compound with a different substitution pattern.
Uniqueness
4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61380-26-5 |
---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-methyl-2-[2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H17NO3S/c1-11-5-8-14(19(16,17)18)12(10-11)6-7-13-4-3-9-15(13)2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18) |
InChI Key |
GHRMZYLHFLNVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)CCC2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.